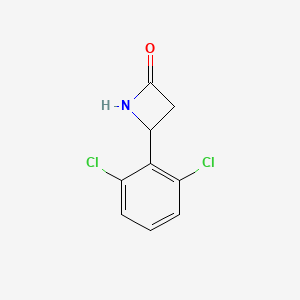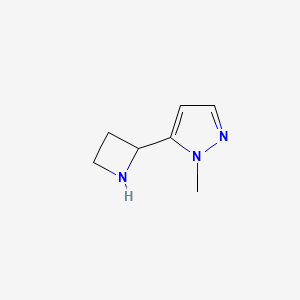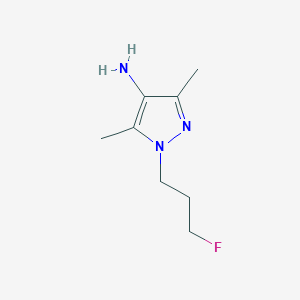
2,4-Dibromo-6-(difluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3Br2F2N and a molecular weight of 286.9 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its high purity and is used in various advanced research and development projects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(difluoromethyl)pyridine typically involves the bromination of pyridine derivatives. One common method involves the reaction of 2,6-lutidine with dibromo compounds in the presence of a radical initiator like AIBN (azobisisobutyronitrile) at elevated temperatures . The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) and involves refluxing the mixture at around 80°C for an hour .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to substitute the bromine atoms with aryl or alkyl groups.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki-Miyaura coupling can produce various substituted pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Applications De Recherche Scientifique
2,4-Dibromo-6-(difluoromethyl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromopyridine: Another brominated pyridine derivative used in similar applications.
2,4-Dichloro-6-(trifluoromethyl)pyridine: A related compound with chlorine and trifluoromethyl groups, used in agrochemical synthesis.
Uniqueness
2,4-Dibromo-6-(difluoromethyl)pyridine is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of various complex molecules .
Propriétés
Formule moléculaire |
C6H3Br2F2N |
|---|---|
Poids moléculaire |
286.90 g/mol |
Nom IUPAC |
2,4-dibromo-6-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2F2N/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2,6H |
Clé InChI |
HUNCLCRXXXYOQA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(F)F)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


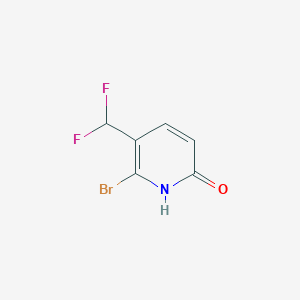
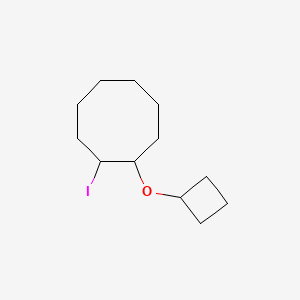
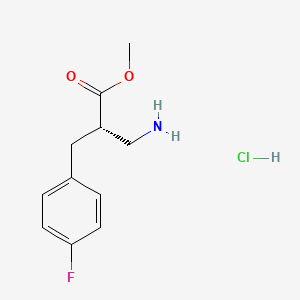
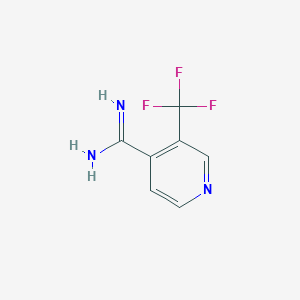
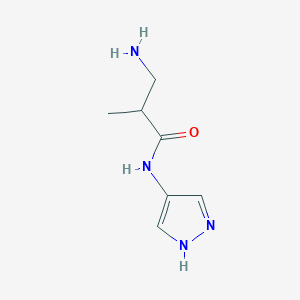



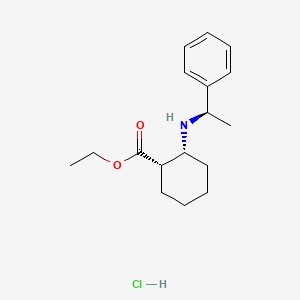
![Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate](/img/structure/B15242840.png)

